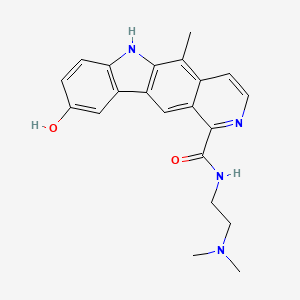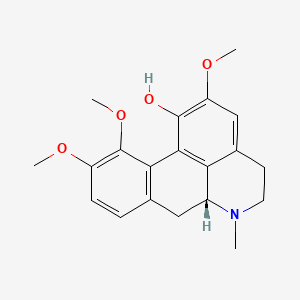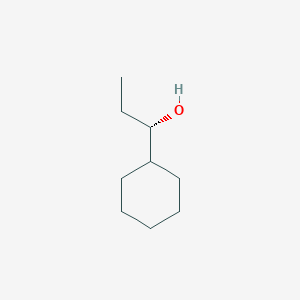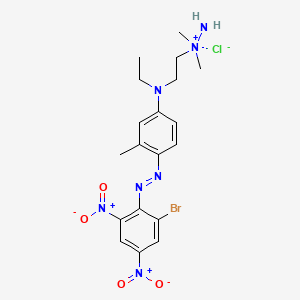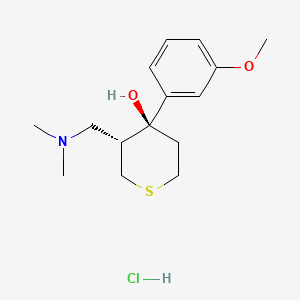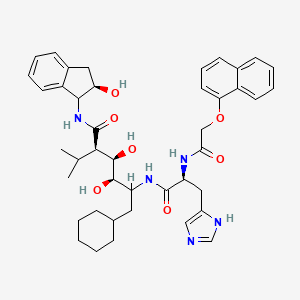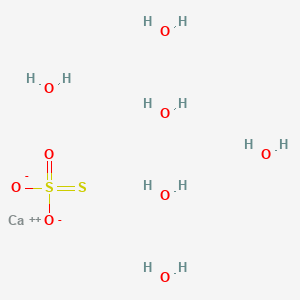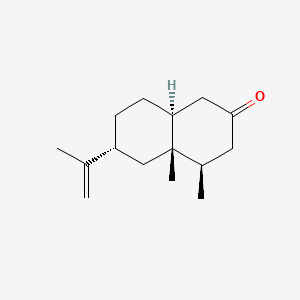
Cilansetron hydrochloride anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cilansetron hydrochloride anhydrous is an experimental drug that acts as a potent and selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist. It was developed by Solvay Pharmaceuticals for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). The compound is known for its ability to block the action of 5-HT3 receptors, which are responsible for causing symptoms such as nausea and excess bowel movements .
Méthodes De Préparation
The synthesis of cilansetron hydrochloride anhydrous involves several steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt to obtain the anhydrous form .
Analyse Des Réactions Chimiques
Cilansetron hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Applications De Recherche Scientifique
Cilansetron hydrochloride anhydrous has been extensively studied for its potential therapeutic applications, particularly in the treatment of IBS-D. Clinical trials have shown that the compound can improve symptoms such as abdominal pain, stool frequency, and stool consistency. Additionally, it has been investigated for its potential use in other gastrointestinal disorders and conditions involving visceral hypersensitivity .
Mécanisme D'action
The mechanism of action of cilansetron hydrochloride anhydrous involves the selective antagonism of 5-HT3 receptors. These receptors are nonselective cation channels that are widely distributed in the gastrointestinal tract and central nervous system. By blocking these receptors, this compound reduces the transmission of signals that cause symptoms such as nausea, vomiting, and diarrhea. This action helps to alleviate the symptoms of IBS-D and improve the quality of life for patients .
Comparaison Avec Des Composés Similaires
Cilansetron hydrochloride anhydrous is similar to other 5-HT3 receptor antagonists, such as alosetron and ondansetron. this compound is unique in its high affinity and selectivity for 5-HT3 receptors, making it particularly effective for the treatment of IBS-D. Unlike alosetron, which is primarily used in women, this compound has been shown to be effective in both men and women .
Similar Compounds
- Alosetron
- Ondansetron
- Granisetron
Propriétés
Numéro CAS |
120635-72-5 |
|---|---|
Formule moléculaire |
C20H22ClN3O |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrochloride |
InChI |
InChI=1S/C20H21N3O.ClH/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H/t15-;/m1./s1 |
Clé InChI |
PGMSXNFJFNKUGN-XFULWGLBSA-N |
SMILES isomérique |
CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |
SMILES canonique |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


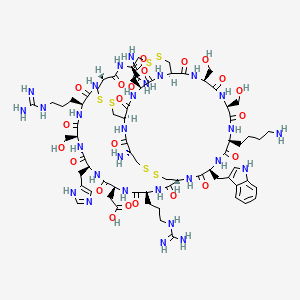
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)

